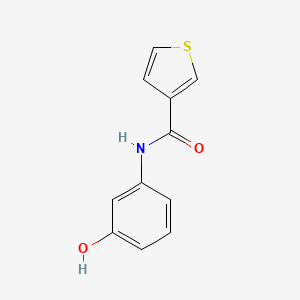

N-(3-hydroxyphenyl)thiophene-3-carboxamide

Descripción general

Descripción

N-(3-hydroxyphenyl)thiophene-3-carboxamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)thiophene-3-carboxamide typically involves the condensation of 3-hydroxyaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yields and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxyphenyl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

One of the prominent applications of N-(3-hydroxyphenyl)thiophene-3-carboxamide derivatives is their potential as anti-cancer agents. A study reported that certain thiophene-3-carboxamide derivatives, including those related to this compound, exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is crucial for tumor angiogenesis, making it an attractive target for cancer therapy. The derivative compound 14d demonstrated effective anti-proliferative activity against various cancer cell lines (HCT116, MCF7, PC3, and A549) with an IC50 value of 191.1 nM . Additionally, it inhibited colony formation and cell migration, indicating its potential as a lead compound for anti-angiogenesis .

Mitochondrial Protection

This compound has also been studied for its protective effects on mitochondria. Research indicated that derivatives of this compound can inhibit mitochondrial swelling and enhance calcium retention capacity in mitochondria. This property is particularly relevant for conditions involving mitochondrial dysfunction, such as muscular dystrophies. The study highlighted the importance of the 3-hydroxyphenyl moiety in maintaining activity against mitochondrial permeability transition pore inhibitors .

Anti-Influenza Activity

Recent investigations have focused on the use of thiophene-3-carboxamide derivatives as potential inhibitors of influenza virus polymerase. These compounds have shown promise in disrupting protein-protein interactions within the viral RNA-dependent RNA polymerase complex, suggesting a novel approach to combatting influenza infections . The structure-activity relationship studies indicate that modifications to the thiophene scaffold can enhance antiviral efficacy while maintaining low toxicity.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(3-hydroxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-hydroxyphenyl)thiophene-2-carboxamide

- N-(2-hydroxyphenyl)thiophene-3-carboxamide

- N-(4-hydroxyphenyl)thiophene-3-carboxamide

Uniqueness

N-(3-hydroxyphenyl)thiophene-3-carboxamide is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Actividad Biológica

N-(3-hydroxyphenyl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, various biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl group on the phenyl moiety and a carboxamide group. Its structure is crucial for its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

The compound's mechanism of action primarily involves its ability to interact with specific enzymes. The hydroxyl and carboxamide groups enhance its binding affinity to enzyme active sites, potentially leading to the inhibition of their activity. This property is critical in its applications as a potential therapeutic agent.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL .

- Anticancer Activity : The compound demonstrates significant antiproliferative effects on cancer cell lines. For instance, studies have reported IC50 values below 9 μM against selected cancer cell lines, indicating strong potential for cancer treatment . Additionally, it has shown efficacy in inhibiting epidermal growth factor receptor (EGFR) kinase activity, which is crucial in many cancers .

- Enzyme Inhibition : this compound has been highlighted for its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 2.67 μM to 31.64 μM . These enzymes are vital for DNA replication and synthesis of nucleotides, making them key targets in antibiotic and anticancer drug development.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated various derivatives of thiophene-based compounds, including this compound, for their antimicrobial properties. The results indicated that the compound exhibited significant antibacterial effects, outperforming standard antibiotics in certain assays .

- Antiproliferative Studies : In vitro tests revealed that this compound had potent antiproliferative effects on multiple cancer cell lines. The compound's ability to inhibit EGFR was particularly noteworthy, with an IC50 value of 94.44 nM reported in one study .

- Enzyme Inhibition Studies : Research highlighted the compound's role as an enzyme inhibitor, particularly against DNA gyrase and DHFR. These findings suggest potential applications in developing new antimicrobial agents that target these enzymes specifically .

Data Summary

| Activity | IC50 Values | Remarks |

|---|---|---|

| Antibacterial | MIC: 0.22 - 0.25 μg/mL | Effective against Staphylococcus aureus |

| Anticancer | <9 μM | Strong antiproliferative activity |

| DNA Gyrase Inhibition | 12.27 - 31.64 μM | Significant inhibitor |

| DHFR Inhibition | 0.52 - 2.67 μM | Key target for cancer therapy |

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10-3-1-2-9(6-10)12-11(14)8-4-5-15-7-8/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQPRLVBBAGTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.